2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride
Description
2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a phenoxy group substituted with a methoxymethyl moiety at the 3-position of the benzene ring, linked to an ethane sulfonyl chloride group. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized compounds . The methoxymethyl group (CH₃OCH₂–) may enhance solubility in polar solvents compared to non-polar substituents, while the sulfonyl chloride (–SO₂Cl) group enables nucleophilic substitution reactions, making it valuable in drug discovery and agrochemical synthesis.
Properties
Molecular Formula |
C10H13ClO4S |
|---|---|
Molecular Weight |
264.73 g/mol |
IUPAC Name |
2-[3-(methoxymethyl)phenoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO4S/c1-14-8-9-3-2-4-10(7-9)15-5-6-16(11,12)13/h2-4,7H,5-6,8H2,1H3 |
InChI Key |
LLGMVUBFPHUNPT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(3-(Methoxymethyl)phenoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{C10H13ClO4S} + \text{ClSO3H} \rightarrow \text{C10H13ClO4S} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of 2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group readily undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonates, and thiosulfonates, respectively. These reactions are foundational for synthesizing pharmaceuticals and functional materials.
Key Reagents and Conditions:
| Nucleophile | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Primary amines | Dichloromethane, RT | Sulfonamides | 70–85 |
| Methanol | Triethylamine, 0°C | Methyl sulfonate | 65–80 |
| Thiophenol | Acetonitrile, reflux | Thiosulfonate | 60–75 |
Mechanism:
The reaction proceeds via nucleophilic attack on the electrophilic sulfur atom, displacing the chloride ion:
Triethylamine is often used to scavenge HCl, driving the reaction forward.
Electrophilic Aromatic Substitution
The aromatic ring in the compound undergoes electrophilic substitution at the para and ortho positions relative to the ether linkage. The methoxymethyl group (-OCH₂CH₃) acts as an electron-donating group, enhancing reactivity.
Example Reactions:
-
Nitration:
Reagents: HNO₃/H₂SO₄, 0–5°C
Product: 2-(3-(Methoxymethyl)-4-nitrophenoxy)ethane-1-sulfonyl chloride
Yield: 50–60% -
Bromination:
Reagents: Br₂/FeBr₃, RT
Product: 2-(3-(Methoxymethyl)-5-bromophenoxy)ethane-1-sulfonyl chloride
Regioselectivity: Dominant para substitution due to steric hindrance from the methoxymethyl group.
Thiosulfonate Formation
Reaction with disulfides in the presence of silver nitrate or scandium triflate catalysts produces thiosulfonates, valuable in materials chemistry:
Conditions: Ionic liquids (e.g., [BMIM]/PF₆) at 25°C improve yields to 75–90% .
Reduction and Oxidation
While less common, the compound participates in redox reactions:
-
Reduction:
Reagents: LiAlH₄, ether
Product: 2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfinic acid (unstable intermediate). -
Oxidation:
Limited utility due to overoxidation risks, but controlled H₂O₂ treatment yields sulfonic acids under acidic conditions.
Comparative Reactivity with Analogues
The methoxymethyl group distinguishes this compound from simpler sulfonyl chlorides:
| Feature | 2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride | Methanesulfonyl Chloride |
|---|---|---|
| Aromatic substituent | Present (enhances electrophilic substitution) | Absent |
| Solubility | Moderate in polar aprotic solvents | High |
| Stability | Lower (prone to hydrolysis) | Higher |
Scientific Research Applications
2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for sulfonamide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives, which can then interact with various molecular targets. The specific pathways and targets depend on the nature of the nucleophile and the resulting product .
Comparison with Similar Compounds
Reactivity and Functional Groups
- The sulfonyl chloride group enables reactions with amines or alcohols to form sulfonamides or sulfonates .
- Thiophene Analog () : The thiophene ring introduces sulfur, which may alter electronic properties and reactivity in heterocyclic synthesis. Thiophene derivatives are common in materials science and pharmaceuticals .
- Polyether Analog () : The extended ether chain increases hydrophilicity, making it suitable for aqueous-phase reactions or drug formulations requiring solubility .
Physicochemical Properties
- Solubility : The methoxymethyl group in the target compound likely enhances solubility in organic solvents compared to the highly lipophilic isopentyloxy analog () .
- Stability : Sulfonyl chlorides with bulky substituents (e.g., branched chains in ) may exhibit slower hydrolysis rates than those with smaller groups .
Biological Activity
2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure
The compound features a sulfonyl chloride group, which is known for its reactivity and ability to form covalent bonds with various biological molecules. Its structure can be represented as follows:
The biological activity of 2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride primarily stems from its ability to interact with cellular proteins through the sulfonyl chloride moiety. This interaction can lead to the modification of proteins, potentially altering their function and activity. Such modifications are critical in various biological processes, including signal transduction and metabolic pathways.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, sulfonyl chlorides have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro studies demonstrated that derivatives of sulfonyl chlorides can effectively reduce viability in various cancer cell lines, including breast and colon cancer cells .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 15 ± 2 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 ± 3 | Cell cycle arrest |
| HT-29 (Colon Cancer) | 18 ± 4 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to anticancer activity, 2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride may exhibit anti-inflammatory effects. Compounds with similar functionalities have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in experimental models .
Study on Anticancer Activity
A recent study evaluated the anticancer effects of several sulfonamide derivatives, including those related to 2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride. The results showed that these compounds significantly inhibited the growth of cancer cells in vitro, with IC50 values ranging from 10 to 25 μM across different cell lines. The study concluded that structural modifications could enhance the potency of these compounds against specific cancer types .
In Vivo Studies
Animal model studies have also been conducted to assess the pharmacokinetics and therapeutic effects of related sulfonyl chloride compounds. These studies revealed that such compounds could effectively reduce tumor size in xenograft models while exhibiting manageable toxicity profiles .
Q & A
Basic: What are the recommended methods for synthesizing 2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride with high purity?
Methodological Answer:
A common approach involves the chlorination of the corresponding sulfonic acid or sulfonate precursor using reagents like thionyl chloride (SOCl₂) or phosgene. Key steps include:
- Sulfonic Acid Preparation: React 3-(methoxymethyl)phenol with ethane-1,2-diol under Mitsunobu conditions to form the ether intermediate, followed by sulfonation.
- Chlorination: Treat the sulfonic acid with excess thionyl chloride (2–3 equivalents) in anhydrous dichloromethane at 0–5°C, followed by reflux for 4–6 hours.
- Purification: Remove residual reagents via vacuum distillation and purify by column chromatography (silica gel, hexane/ethyl acetate gradient).
Critical Considerations: - Moisture exclusion is critical to avoid hydrolysis of the sulfonyl chloride group .
- Monitor reaction progress via TLC or in situ FT-IR to detect SO₂ evolution, indicating completion .
Advanced: How can reaction intermediates during sulfonylation be characterized mechanistically?
Methodological Answer:
Advanced mechanistic studies require a combination of spectroscopic techniques and computational modeling :
- In Situ NMR: Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to track intermediate formation, such as the sulfonic acid anhydride.
- Mass Spectrometry (HRMS): Identify transient species like sulfene (generated via elimination) or sulfonamide byproducts .
- DFT Calculations: Model the reaction pathway to predict energy barriers for chlorination and competing side reactions (e.g., hydrolysis).
Case Study: A 2021 study on analogous sulfonyl chlorides revealed that steric hindrance at the 3-methoxymethyl group slows sulfene formation, favoring direct chlorination .
Basic: What stability considerations are essential for storing this compound?
Methodological Answer:
2-(3-(Methoxymethyl)phenoxy)ethane-1-sulfonyl chloride is moisture-sensitive and prone to hydrolysis. Best practices include:
- Storage Conditions: Keep under inert gas (Ar/N₂) in sealed, amber vials at –20°C.
- Solvent Compatibility: Store in anhydrous aprotic solvents (e.g., dry DCM or THF) to minimize decomposition.
- Stability Monitoring: Perform periodic ¹H NMR checks (e.g., every 3 months) to detect hydrolysis (appearance of –SO₃H peaks at δ 10–12 ppm) .
Advanced: How can researchers resolve discrepancies in sulfonylation reaction yields?
Methodological Answer:
Yield variations often stem from impurity profiles or kinetic vs. thermodynamic control :
- Purity Analysis: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to quantify starting material residues. Low-purity precursors (e.g., <95% sulfonic acid) reduce yields .
- Reaction Optimization: Adjust stoichiometry (e.g., 1.5 equivalents SOCl₂ for sterically hindered substrates) or switch to milder chlorinating agents (e.g., oxalyl chloride) .
- Side Reaction Mitigation: Add molecular sieves (3Å) to scavenge water or employ scavengers like DIPEA to neutralize HCl byproducts .
Basic: What analytical techniques are suitable for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include the methoxymethyl group (δ ~3.3 ppm for –OCH₃ and δ ~4.4 ppm for –CH₂O–) and sulfonyl chloride (–SO₂Cl, confirmed via DEPT-135 absence of proton coupling).
- FT-IR: Detect characteristic S=O stretches at 1360 cm⁻¹ and 1170 cm⁻¹.
- Elemental Analysis: Verify %C, %H, and %S within ±0.3% of theoretical values .
Advanced: What strategies can suppress racemization in chiral derivatives of this sulfonyl chloride?
Methodological Answer:
To preserve stereochemistry during derivatization (e.g., forming sulfonamides):
- Low-Temperature Reactions: Conduct reactions at –78°C (dry ice/acetone bath) to slow racemization.
- Chiral Auxiliaries: Use (–)-sparteine or BINOL-based catalysts to enforce stereocontrol during nucleophilic substitutions .
- Kinetic Profiling: Employ stopped-flow NMR to identify racemization thresholds (e.g., >20°C induces inversion) .
Basic: How can researchers safely handle this compound in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods with >0.5 m/s face velocity to mitigate vapor exposure (compound has strong lachrymatory properties) .
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Avoid latex, which degrades upon contact.
- Spill Management: Neutralize spills with sodium bicarbonate slurry (1:10 w/v) and dispose as halogenated waste .
Advanced: What computational tools predict the reactivity of this sulfonyl chloride in nucleophilic substitutions?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction rates using AMBER or GROMACS.
- Fukui Functions: Calculate electrophilicity indices (e.g., at the sulfur atom) to rank reactivity toward amines or alcohols .
- QSPR Models: Train models on sulfonyl chloride datasets to predict regioselectivity in polyfunctional substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
